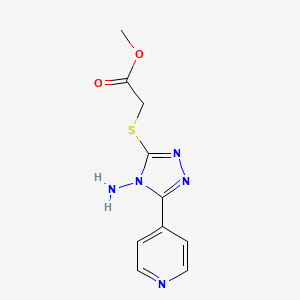

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Description

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a synthetic derivative of the 1,2,4-triazole system, characterized by a 4-pyridyl substituent at the 5th position of the triazole ring and a methyl ester group at the thioacetate side chain. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including hepatoprotective, actoprotective, and anti-stress properties .

Properties

Molecular Formula |

C10H11N5O2S |

|---|---|

Molecular Weight |

265.29 g/mol |

IUPAC Name |

methyl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C10H11N5O2S/c1-17-8(16)6-18-10-14-13-9(15(10)11)7-2-4-12-5-3-7/h2-5H,6,11H2,1H3 |

InChI Key |

BKQHBRIPRHQTNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from pyridine-containing hydrazides undergo alkaline cyclization to form 1,2,4-triazole-3-thiols. For example, 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol is synthesized via:

Alternative Routes via Dithiocarbazinates

Potassium dithiocarbazinates, generated from pyridine hydrazides and carbon disulfide, are condensed with hydrazine under microwave irradiation. This solvent-free method reduces reaction time from hours to minutes (e.g., 15 minutes at 150W).

S-Alkylation of 1,2,4-Triazole-3-thiols

The thiol group undergoes alkylation with methyl chloroacetate to form the target ester. Two predominant methods are documented:

Alkaline Catalysis in Protic Solvents

Silver Nitrate-Mediated Alkylation

A modified approach uses AgNO₃ to facilitate S-alkylation:

-

Reagents : Triazole-thiol, methyl chloroacetate, AgNO₃.

-

Conditions :

Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature and Reaction Time

-

Reflux vs. room temperature : Reflux accelerates alkylation but may degrade heat-sensitive intermediates.

-

Microwave assistance : Reduces cyclization time from 5 hours to 15 minutes.

Analytical Validation and Characterization

Structural Confirmation

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amino group (-NH₂) at position 4 of the triazole ring undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

Key Observations :

-

Reactions proceed in polar aprotic solvents (e.g., DMF) at 0–25°C.

-

Acetylated derivatives show enhanced lipophilicity, improving membrane permeability in bioactive analogs .

Nucleophilic Substitution at the Sulfur Atom

The thioether (-S-) linkage participates in nucleophilic substitution with alkyl halides or amines:

Research Findings :

-

Alkylation with methyl iodide yields sulfonium salts, which are intermediates in further functionalization .

-

Substitution with hydrazine forms thiohydrazides, pivotal for synthesizing hydrazone derivatives .

Cyclization Reactions

The triazole ring facilitates cyclization under basic or acidic conditions. For instance, heating with NaOH induces ring expansion:

Data :

-

Cyclization efficiency depends on the electron-withdrawing effect of the pyridyl group (yields: 60–85%) .

-

Products exhibit planar aromatic systems confirmed by X-ray diffraction .

Coordination with Metal Ions

The sulfur and pyridyl nitrogen atoms act as ligands for metal complexes:

| Metal Salt | Reaction Conditions | Product Characteristics |

|---|---|---|

| HgCl₂ | Methanol, RT | Linear geometry, S-Hg-S bonds |

| AgNO₃ | Aqueous NaOH | Tetrahedral coordination |

Applications : Metal complexes display enhanced antimicrobial activity compared to the parent compound .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid:

Kinetics :

-

Hydrolysis follows pseudo-first-order kinetics with at pH 1.5.

-

Acidic conditions favor complete conversion (>95%).

Reactivity Comparison with Analogues

Biological Activity via Reactive Intermediates

-

α-Synuclein inhibition : Ethyl ester derivatives (e.g., 15 in ) reduce fibrillization by 40% at 10 μM, attributed to thioester-mediated H-bonding with Lys residues .

-

Antimicrobial action : Acetamide derivatives (e.g., 5g in ) show MIC = 8 μg/mL against S. aureus via triazole-thioether synergy .

Stability Under Ambient Conditions

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate has been investigated for its effectiveness against various microbial strains. Notably, derivatives of this compound have shown the ability to inhibit metabolic enzymes and possess antioxidant properties .

Case Study: Antifungal Activity

A study demonstrated that triazole derivatives with similar structures exhibited greater antifungal activity than traditional treatments like fluconazole, particularly against Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 25 µg/mL.

Anticancer Potential

The compound has also been studied for its anticancer properties. The mechanism of action is believed to involve binding to specific enzymes or receptors, influencing their activity through interactions such as hydrogen bonding and π-π stacking .

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that certain triazole compounds can induce apoptosis in cancer cells. For instance, research involving molecular hybrids containing triazole rings demonstrated significant cytotoxic effects against various human cancer cell lines, including breast and colon cancer .

Material Science Applications

This compound's structural attributes allow it to be utilized in material science for developing new materials with specific properties. Its ability to form stable complexes with metals can be harnessed in catalysis and sensor technology.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Triazole Derivatives

The pharmacological and toxicological profiles of 1,2,4-triazole derivatives are highly dependent on substituents at the 5th position of the triazole ring and the nature of the counterion or ester group. Below is a detailed comparison with key analogs:

Key Observations

Thiophen-2-ylmethyl derivatives exhibit stronger stress-protective effects but higher toxicity (moderate LC50) compared to morpholinomethyl or pyridyl analogs . Morpholinomethyl substituents enhance hepatoprotective and antioxidant activities, likely due to improved solubility and target binding .

Counterion/Ester Impact :

- Potassium/sodium salts show rapid absorption but shorter half-lives, whereas morpholinium salts (e.g., Tiometrizol) demonstrate prolonged activity in cerebral models .

- Methyl esters (as in the target compound) may improve lipophilicity and blood-brain barrier penetration compared to ionic salts.

Toxicity Trends :

- Sodium/potassium salts with bulky aromatic substituents (e.g., thiophen-2-ylmethyl) exhibit moderate toxicity, while morpholinium/pyridyl derivatives are generally low-toxic .

Biological Activity

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections explore its synthesis, biological mechanisms, and research findings.

Molecular Formula: C₁₂H₁₄N₄S

Molecular Weight: 238.248 g/mol

CAS Number: 38634-05-8

The compound features a triazole ring substituted with a pyridyl group and a thiol moiety, which enhances its reactivity and biological interactions. The presence of these functional groups is crucial for its biological activity, enabling interactions with various biomolecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines such as A375 (human malignant melanoma) and HCT116 (human colon cancer) through various mechanisms:

- Mechanisms of Action:

Antimicrobial Activity

The compound's structure allows it to interact with bacterial enzymes, making it a candidate for antimicrobial applications:

- Activity Against Mycobacterium tuberculosis: Similar triazole derivatives have shown varying degrees of inhibition against this pathogen, suggesting potential for further investigation in tuberculosis treatment .

Case Studies and Experimental Evidence

- Synthesis and Characterization:

- Biological Assays:

Data Table: Biological Activities of Related Compounds

Q & A

Q. Why do studies report both stress-protective and pro-oxidant effects?

- Methodological Answer: The compound’s thiol group acts as a redox modulator. At low concentrations, it scavenges ROS (reducing lipid peroxidation), while high concentrations deplete glutathione, inducing oxidative stress. Measure GSH/GSSG ratios and catalase activity to contextualize dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.